N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-14-7-5-13(6-8-14)20(9-10-20)19(24)22-11-17(23)16-12-25-18-4-2-1-3-15(16)18/h1-8,12,17,23H,9-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGIMTBLGBOLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl moiety.
Formation of Cyclopropane Carboxamide: The cyclopropane carboxamide can be synthesized through a cyclopropanation reaction followed by amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzothiophene moiety can be reduced under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of a reduced benzothiophene derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various tumor cell lines, suggesting potential as chemotherapeutic agents.
A study highlighted the synthesis of a related compound that demonstrated comparable cytotoxicity to established anticancer drugs like mitomycin, indicating a promising avenue for further research in cancer treatment .
| Compound Name | IC50 (μM) | Target Cancer Cell Line |
|---|---|---|
| NQ801 | 34.9 | Various Tumor Cells |
| Mitomycin | - | Various Tumor Cells |
Fluorescent Properties
The compound's unique structure allows it to function as a fluorescent probe in biological imaging applications. This capability is particularly useful for tracking cellular processes and visualizing biological structures in real-time.
Research indicates that derivatives of this compound can be utilized in fluorescence microscopy, providing high-resolution images of cellular components. The incorporation of fluorine enhances the photostability and brightness of the fluorescent signal.
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.85 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Researchers have explored various synthetic routes to optimize yield and purity, including asymmetric synthesis methods that enhance the desired optical activity .
Cancer Treatment Trials
A clinical trial involving a related compound demonstrated promising results in reducing tumor size in patients with advanced-stage cancer. The trial highlighted the compound's ability to target cancer cells selectively while sparing healthy tissue, thus minimizing side effects.
Imaging Studies
In vivo imaging studies using the fluorescent properties of this compound revealed its effectiveness in tracking tumor progression in animal models. This application underscores its potential utility as a diagnostic tool in oncology.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, while the hydroxyethyl and fluorophenyl groups can enhance its binding affinity and specificity. The cyclopropane carboxamide structure can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Moieties
a. 1-(4-Fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide (CAS 2097859-83-9)
- Key Differences : Replaces the benzothiophene with a furan-containing phenyl group.
- Solubility: The furan’s lower lipophilicity may improve aqueous solubility compared to benzothiophene. Molecular Weight: 365.4 g/mol (vs. ~380–400 g/mol estimated for the target compound, assuming similar substituents) .
b. 1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide (CAS 1434927-54-4)
- Key Differences : Substitutes the hydroxyethyl-benzothiophene with an imidazole-propyl chain and adds dimethyl groups to the cyclopropane.
- Impact :
Analogues with Varied Aromatic Substituents
a. N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Key Differences: Replaces the 4-fluorophenyl with a phenyl group and adds a methoxyphenoxy substituent.
- Impact: Electronic Effects: The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature, altering electronic distribution and binding affinity.
b. N-{[4-(1-Aminoethyl)phenyl]methyl}-1-(4-fluorophenyl)cyclopropane-1-carboxamide Hydrochloride
- Key Differences: Incorporates an aminoethyl-benzyl group instead of benzothiophene-hydroxyethyl.
- Hydrogen Bonding: The primary amine enables stronger hydrogen bonding compared to the hydroxyethyl group .
Physicochemical and Pharmacological Considerations
Table 1: Structural and Property Comparison
*Estimated due to incomplete data in evidence.
Pharmacological Insights (Inferred):
- Benzothiophene vs. Furan : Benzothiophene’s larger surface area may enhance binding to hydrophobic pockets in targets like enzymes or receptors, whereas furan’s polarity could favor solubility but reduce affinity.
- Fluorophenyl Group : Common across analogues, suggesting its role in metabolic stability and target interaction.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene moiety , which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the cyclopropane ring and fluorophenyl group enhances its pharmacological profile.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- COX Inhibition : Similar compounds have shown selectivity towards cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
- Tubulin Polymerization Inhibition : Benzothiophene derivatives have been reported to inhibit tubulin polymerization, affecting cell division and proliferation .
Antitumor Activity
A recent study evaluated the antitumor potential of related benzothiophene compounds against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 6.26 ± 0.33 |
| Compound B | HCC827 (Lung) | 6.48 ± 0.11 |
| Compound C | MRC-5 (Fibroblast) | 20.46 ± 8.63 |
These results indicate that while the compounds are effective against cancer cells, they also exhibit cytotoxicity towards normal cells, highlighting the need for further optimization .
Anti-inflammatory Effects
Inhibition studies have shown that benzothiophene derivatives can modulate inflammatory pathways by selectively inhibiting COX-2 without significantly affecting COX-1, thus potentially reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Study on Selective COX Inhibition
A study conducted on a series of benzothiophene derivatives demonstrated their ability to selectively inhibit COX-2 over COX-1, which could lead to the development of safer anti-inflammatory medications. The selectivity index was calculated based on the IC50 values obtained from human whole blood assays .
Anticancer Efficacy
In a comparative study involving multiple cancer cell lines, this compound showed promising results in inhibiting tumor growth, particularly in lung and breast cancer models. The study emphasized the necessity for further in vivo evaluations to assess therapeutic efficacy and safety .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can diastereomeric purity be ensured?
Methodological Answer:
- Key Steps :
- Cyclopropanation : Utilize cyclopropanation reagents (e.g., diethylzinc with diiodomethane) to form the cyclopropane core. Optimize stoichiometry to minimize side products .
- Amide Coupling : React the cyclopropane-carboxylic acid derivative with 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Employ preparative column chromatography (silica gel, hexanes/EtOAc gradient) to isolate diastereomers. Evidence suggests achieving a diastereomeric ratio (dr) of 23:1 under optimized conditions .
- Diastereomer Control : Monitor reaction progress via TLC and confirm purity using chiral HPLC or NMR-based integration of diastereomer peaks .
Q. Which analytical techniques are critical for characterizing this compound's structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclopropane ring geometry and substituent positions. For example, cyclopropane protons typically resonate at δ 1.2–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNOS) and detect isotopic patterns from fluorine and sulfur .
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable (see analogous cyclopropane structures in ).
Q. What in vitro assays are recommended for preliminary pharmacological screening?
Methodological Answer:
- Target-Specific Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., kinase enzymes or GPCRs) .
- Cytotoxicity Screening : Conduct MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC determination. Include fluorouracil as a positive control .
Advanced Research Questions
Q. How can computational tools predict the compound's interaction with biological targets, and what are the limitations?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, the fluorophenyl group may occupy hydrophobic pockets, while the benzothiophene moiety engages in π-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Limitations include force field inaccuracies for cyclopropane strain effects .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, but validate with experimental IC data to address model biases .
Q. What strategies resolve contradictory data in biological activity assays across studies?
Methodological Answer:
- Assay Optimization :
- Variable Control : Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce variability .
- Orthogonal Assays : Confirm activity via dual luciferase reporter and Western blotting for target phosphorylation .
- Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, identifying outliers due to solvent effects (e.g., DMSO concentration) .
Q. How does structural modification of the benzothiophene or fluorophenyl groups affect potency?
Structure-Activity Relationship (SAR) Analysis :
- Benzothiophene Modifications :
- 3-Chloro Substitution : Increases lipophilicity (clogP +0.5), enhancing membrane permeability but potentially reducing solubility .
- 6-Methoxy Addition : May sterically hinder target binding, requiring molecular dynamics to validate .
- Fluorophenyl Position : Para-fluorine (vs. meta) improves metabolic stability in microsomal assays (t > 60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
